2-Aminopyridine-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of 2-Aminopyridine-3-thiol and its derivatives involves various methods, including displacement reactions and cyclization processes. For instance, 2-Aminopyridines with a variety of polar 6-substituents were elaborated by displacement of a methylsulfinyl group from the 6-position of the pyridine ring, demonstrating the compound's reactivity and versatility in synthetic chemistry (Teague, 2008). Moreover, the cyclization of 2-Aminopyridines as binucleophiles underlines the compound's utility in constructing nitrogen-containing polyheterocyclic compounds, fitting within the concept of green chemistry (Yang et al., 2023).
Molecular Structure Analysis
Structural analyses, including X-ray diffraction and NMR studies, have been pivotal in elucidating the molecular structure of 2-Aminopyridine-3-thiol derivatives. For example, the crystal structure analysis of 2-phenylpyridine Au(III) complexes with various thiolate ligands provided insights into the coordination chemistry and stability of these compounds, highlighting the interactions between the thiolate ligands and metal centers (Fan et al., 2003).
Chemical Reactions and Properties
2-Aminopyridine-3-thiol and its derivatives participate in a wide range of chemical reactions, showcasing their reactivity and functional versatility. The compound's ability to undergo condensation reactions, as well as its role as a thiol additive in ligation chemistry for peptide/protein synthesis, underscores its significance in organic and medicinal chemistry (Ohkawachi et al., 2020).
Physical Properties Analysis
While specific studies directly detailing the physical properties of 2-Aminopyridine-3-thiol were not highlighted, the compound's low molecular weight and functionalized structure suggest it possesses characteristics conducive to easy manipulation and identification in synthetic applications, facilitating its use in the synthesis of pharmacophores with minimal side reactions.
Chemical Properties Analysis
The chemical properties of 2-Aminopyridine-3-thiol, including its reactivity with various reagents and its role in the synthesis of complex molecules, have been extensively explored. Its utility in green synthesis protocols for the preparation of medicinally privileged compounds further exemplifies its chemical versatility and eco-compatibility (Desai et al., 2014).
Scientific Research Applications
Drug Discovery
- Field : Pharmaceutical Chemistry .
- Application : 2-Aminopyridine is known for the synthesis of diverse biological molecules. It serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
- Methods : Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
- Results : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
Antitrypanosomal and Antiplasmodial Activities
- Field : Medicinal Chemistry .
- Application : 2-Aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
- Methods : The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Toxicological Characterization
- Field : Toxicology .
- Application : 2-Aminopyridine has been used in a 2-year carcinogenesis bioassay for complete toxicological characterization .
- Methods : The study includes histopathology and evaluation of 3- and 4-aminopyridine in short-term mechanistic studies to characterize the similarities and differences among this class of chemicals .
- Results : The results of these studies can provide valuable information on the potential health risks of exposure to 2-Aminopyridine .
Precursor in Pharmaceutical Industries
- Field : Pharmaceutical Industries .
- Application : Several derivatives of aminopyridine are used as precursors in the pharmaceutical industries .
- Methods : The specific methods of application or experimental procedures can vary widely depending on the specific pharmaceutical product being produced .
- Results : The use of aminopyridine derivatives as precursors can facilitate the production of a wide range of pharmaceutical products .
Safety And Hazards
2-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is readily absorbed through the skin and the gastrointestinal tract, monoaminopyridines are widely distributed in the body, including the brain . Studies in animals and humans have shown that the monoaminopyridines are acutely toxic compounds .
Future Directions
2-Aminopyridine is an unsung hero in drug discovery . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests that 2-Aminopyridine-3-thiol could have potential future applications in the field of drug discovery.
properties
IUPAC Name |
2-aminopyridine-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWQAXGDFYIFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552381 | |
Record name | 2-Aminopyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyridine-3-thiol | |
CAS RN |
110402-20-5 | |
Record name | 2-Aminopyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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